叔丁基 3-碘-6-硝基-1H-吲唑-1-羧酸酯

描述

The compound tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate is a derivative of 1H-indazole, which is a heterocyclic compound that has been the subject of various studies due to its potential applications in pharmaceuticals and materials science. The tert-butyl group is a common protecting group in organic synthesis, and the presence of iodine and nitro groups on the indazole ring suggests that this compound could be an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of 1H-indazole derivatives, which are closely related to tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate, can be achieved through intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines. This reaction is promoted by potassium tert-butoxide in DMF at 100°C, yielding the products in good yields . Although the specific synthesis of tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of tert-butyl indazole derivatives can be confirmed using various spectroscopic techniques such as FTIR, NMR, and MS. X-ray diffraction is also used to determine the crystal structure, and density functional theory (DFT) calculations can be employed to predict and confirm the molecular conformation . The presence of tert-butyl and nitro groups would influence the electronic properties of the molecule, which can be studied using molecular electrostatic potential and frontier molecular orbitals through DFT .

Chemical Reactions Analysis

The presence of the iodine and nitro groups on the indazole ring makes tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate a versatile intermediate for further chemical transformations. The iodine atom can undergo various substitution reactions, while the nitro group can be involved in electrophilic aromatic substitution or reduction reactions . The tert-butyl group can be deprotected under acidic conditions, providing access to the free carboxylate, which can then be used for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indazole derivatives are influenced by their functional groups. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the molecule. The nitro group is an electron-withdrawing group that can affect the acidity of the compound and its electronic properties. The iodine atom is a reactive site for nucleophilic substitution reactions. The thermal stability and crystalline properties of such compounds can be studied using thermal analysis and X-ray crystallography . The electrochemical properties can be investigated to understand the redox behavior, which is relevant for applications in electrochromic materials .

科学研究应用

合成与衍生物

Indazolo[5,4-b][1,6]naphthyridine 和 Indazolo[6,7-b][1,6]naphthyridine 衍生物的合成:叔丁基 3-碘-6-硝基-1H-吲唑-1-羧酸酯用于合成了 indazolo[5,4-b][1,6]naphthyridine 和 indazolo[6,7-b][1,6]naphthyridine 衍生物。此过程涉及高效的原位还原和芳香醛与叔丁基 2,4-二氧代哌啶-1-羧酸酯的环化反应 (Chen et al., 2019).

Ethyl 6-((叔丁基二苯基甲硅烷基)氧基)-1H-吲唑-3-羧酸酯的 N-1-二氟甲基化:此化合物用作 N-1-二氟甲基化的起始原料,对合成各种功能化的吲唑衍生物至关重要 (Hong et al., 2020).

新型构建模块的区域选择性合成:其衍生物,如叔丁基-4-硝基-1H-吡咯-3-羧酸,证明了它在区域选择性合成中的效用,利用庞大的叔丁基部分来指导选择性取代 (Nguyen et al., 2009).

叔丁醇钾促进的分子内胺化:此化合物是 1-芳基-2-(2-硝基亚苄基)肼分子内胺化的组成部分,生成 1-芳基-1H-吲唑衍生物,突出了它在促进复杂化学转化中的作用 (Esmaeili-Marandi et al., 2014).

无金属三氟甲基化:叔丁基变体还用于吲唑的无金属三氟甲基化,其中它有助于产生各种三氟甲基化产物 (Ghosh et al., 2018).

晶体结构和 DFT 研究

晶体结构分析:叔丁基取代化合物的晶体结构(包括与叔丁基 3-碘-6-硝基-1H-吲唑-1-羧酸酯类似的化合物)已被广泛研究,以了解其构象和物理化学性质 (Ye et al., 2021).

DFT 计算和分子结构:密度泛函理论 (DFT) 计算在证实这些化合物的分子结构和稳定性方面发挥着重要作用,提供了对其化学行为的见解 (Yang et al., 2021).

作用机制

Target of Action

Indazole derivatives, which this compound is a part of, are known to possess pharmacological properties against infectious, neurodegenerative, and inflammatory disorders . They also act as antimicrobial agents .

Mode of Action

It’s known that indazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biological pathways due to their broad range of chemical and biological properties .

Result of Action

Indazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

属性

IUPAC Name |

tert-butyl 3-iodo-6-nitroindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12IN3O4/c1-12(2,3)20-11(17)15-9-6-7(16(18)19)4-5-8(9)10(13)14-15/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDINLYRPDJPXTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12IN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724457 | |

| Record name | tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate | |

CAS RN |

586330-18-9 | |

| Record name | tert-Butyl 3-iodo-6-nitro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

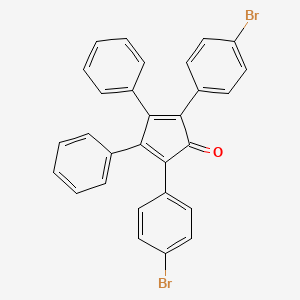

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3029132.png)

![2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B3029152.png)

![(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B3029154.png)